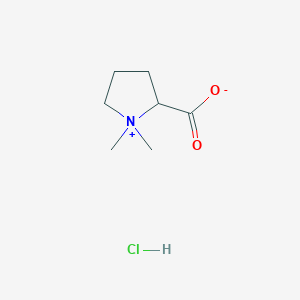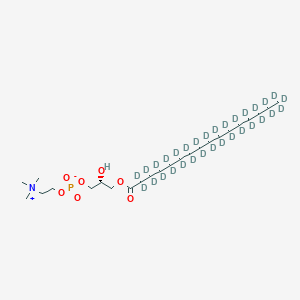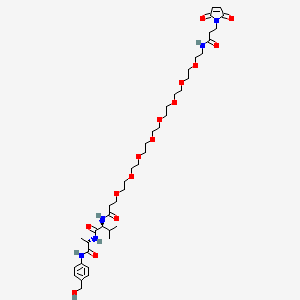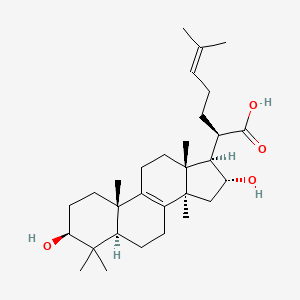
4-Isopropyl-1,4-cyclohexadien-1-YL methyl ether
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER is an organic compound with the molecular formula C10H16O It is a derivative of cyclohexadiene, featuring an isopropyl group and a methyl ether functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER typically involves the alkylation of 1,4-cyclohexadiene with isopropyl halides under basic conditions, followed by the introduction of the methyl ether group through a Williamson ether synthesis. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide to facilitate the deprotonation and subsequent nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of catalysts and optimized reaction conditions can further enhance the production process, making it more cost-effective and scalable.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding alcohols, ketones, or carboxylic acids, depending on the oxidizing agents and conditions used.
Reduction: Reduction reactions can convert the compound into more saturated derivatives, such as cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methyl ether group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as halides, thiols, or amines can be used under appropriate conditions.
Major Products Formed:
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted ethers or other derivatives.
Aplicaciones Científicas De Investigación
4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme-substrate interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals, fragrances, and flavoring agents.
Mecanismo De Acción
The mechanism of action of 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and biochemical processes. The presence of the isopropyl and methyl ether groups can affect its binding affinity and specificity towards these targets.
Comparación Con Compuestos Similares
4-ISOPROPYL-1,3-CYCLOHEXADIEN-1-YL METHANOL: This compound has a hydroxyl group instead of a methyl ether group, leading to different chemical properties and reactivity.
4-ISOPROPYL-1,5-CYCLOHEXADIEN-1-YL METHANOL: Similar structure but with a different position of the double bonds, affecting its stability and reactivity.
4-ISOPROPYLBENZYL ALCOHOL: A benzyl alcohol derivative with similar functional groups but an aromatic ring structure.
Uniqueness: 4-ISOPROPYL-1,4-CYCLOHEXADIEN-1-YL METHYL ETHER is unique due to its specific arrangement of functional groups and double bonds, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies.
Propiedades
Número CAS |
99180-72-0 |
|---|---|
Fórmula molecular |
C10H16O |
Peso molecular |
152.23 g/mol |
Nombre IUPAC |
1-methoxy-4-propan-2-ylcyclohexa-1,4-diene |
InChI |
InChI=1S/C10H16O/c1-8(2)9-4-6-10(11-3)7-5-9/h4,7-8H,5-6H2,1-3H3 |
Clave InChI |
PPTRLIZGYIOVAG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=CCC(=CC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Diisopropyl 11-(4-chlorobenzoyl)pyrrolo[1,2-a][1,10]phenanthroline-9,10-dicarboxylate](/img/structure/B11936711.png)
![2,6-dichloro-N-[4-chloro-3-(8-chloro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)phenyl]pyridine-3-carboxamide](/img/structure/B11936716.png)

![(3R)-4-[(1S)-1-(2-amino-4-chlorophenyl)ethyl]-3-(4-chlorophenyl)-7-iodo-1-[3-(4-methylpiperazin-1-yl)propyl]-3H-1,4-benzodiazepine-2,5-dione](/img/structure/B11936728.png)
![1,2,3,4-Tetrahydropyrrolo[1,2-A]pyrazine 2-butenedioate](/img/structure/B11936743.png)

![1-(2,5-Dimethoxyphenyl)-2-[4-(3-fluorophenoxy)piperidin-1-yl]ethanol](/img/structure/B11936750.png)






